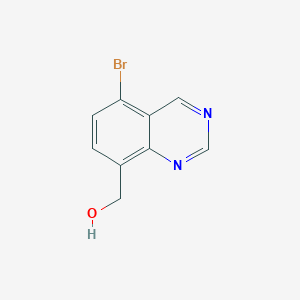

(5-Bromoquinazolin-8-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Bromoquinazolin-8-yl)methanol” is a brominated quinazoline derivative bearing a hydroxymethyl group at the 8-position. Quinazoline scaffolds are pivotal in medicinal chemistry due to their role as kinase inhibitors and anticancer agents. However, the provided evidence exclusively pertains to its quinoline analogs, specifically (5-Bromoquinolin-8-yl)methanol (CAS: 1566502-75-7) and 1-(5-Bromoquinolin-8-yl)ethanol (CAS: 1565486-88-5). For clarity, this article will focus on these quinoline-based compounds, as detailed data on the quinazoline variant is absent in the provided sources.

Key properties of (5-Bromoquinolin-8-yl)methanol include a molecular formula of C₁₀H₈BrNO, molecular weight of 238.08 g/mol, and storage recommendations to keep the compound sealed in dry conditions at room temperature . Hazard statements (H302, H315, H319, H335) highlight risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromoquinazolin-8-yl)methanol typically involves the bromination of quinazoline derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-bromoanthranilic acid with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxymethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromoquinazolin-8-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like ammonia or sodium azide under basic conditions.

Major Products Formed

Oxidation: 5-Bromoquinazolin-8-carboxylic acid.

Reduction: Quinazolin-8-ylmethanol.

Substitution: 5-Aminoquinazolin-8-ylmethanol or 5-Nitroquinazolin-8-ylmethanol.

Scientific Research Applications

(5-Bromoquinazolin-8-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromoquinazolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary structural analogs are (5-Bromoquinolin-8-yl)methanol and 1-(5-Bromoquinolin-8-yl)ethanol. The latter features an ethyl alcohol group instead of methanol, resulting in a higher molecular weight (252.11 g/mol) and formula (C₁₁H₁₀BrNO) .

Hazard and Handling

(5-Bromoquinolin-8-yl)methanol carries significant hazards (e.g., H302: harmful if swallowed), necessitating precautions like avoiding inhalation (P261) and using protective equipment (P280) . In contrast, 1-(5-Bromoquinolin-8-yl)ethanol lacks explicit hazard data in the provided evidence, though its ethanol group may reduce acute toxicity compared to methanol .

Q & A

Q. What are the common synthetic routes for (5-Bromoquinazolin-8-yl)methanol, and how do reaction conditions influence yield?

Basic Question

The synthesis typically involves bromination of quinazoline precursors followed by hydroxymethylation. For example, reacting 5-bromoanthranilic acid with formaldehyde under acidic conditions (e.g., HCl in methanol) yields the compound . Solvent choice (polar aprotic vs. protic) and catalyst type (e.g., Lewis acids) significantly affect reaction efficiency.

Advanced Question

Optimizing regioselectivity during bromination requires controlled temperature (0–5°C) and stoichiometric bromine sources (e.g., NBS vs. Br₂). Side reactions, such as over-bromination or ring-opening, can be mitigated using protecting groups for the hydroxymethyl moiety. Kinetic studies using in situ NMR or HPLC monitoring are recommended to track intermediates .

Q. How can structural ambiguities in this compound derivatives be resolved?

Basic Question

Standard characterization includes 1H/13C NMR, FT-IR, and mass spectrometry. The hydroxymethyl group’s resonance at δ~4.5–5.0 ppm in 1H NMR is diagnostic, while bromine’s mass isotope pattern confirms molecular weight .

Advanced Question

X-ray crystallography or NOESY experiments clarify positional isomerism in substituted quinazolines. For example, differentiating 5-bromo vs. 8-bromo isomers requires analyzing coupling constants in 1H NMR or computational modeling (DFT) to predict spectral patterns .

Q. What strategies address contradictory bioactivity data for this compound in antimicrobial assays?

Basic Question

Variability may stem from assay conditions (e.g., bacterial strain, solvent DMSO concentration). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to validate results .

Advanced Question

Mechanistic studies (e.g., target enzyme inhibition assays) resolve discrepancies. For instance, conflicting MIC values against S. aureus may reflect differential penetration through cell walls. Pair bioactivity data with molecular docking to assess target binding affinity .

Q. How does the hydroxymethyl group influence the compound’s reactivity in derivatization?

Basic Question

The hydroxymethyl group enables oxidation to carboxylic acids (using KMnO₄) or esterification (with acyl chlorides). These reactions are pivotal for generating prodrugs or polymerizable monomers .

Advanced Question

Steric hindrance from the bromine atom at C5 affects nucleophilic substitution at C7. Computational studies (e.g., Fukui indices) predict reactive sites, guiding selective functionalization. For example, Pd-catalyzed cross-coupling at C5-Br retains the hydroxymethyl group for further modification .

Q. What orthogonal techniques validate purity in complex reaction mixtures?

Basic Question

HPLC with UV detection (λ~254 nm) and TLC (silica, ethyl acetate/hexane) are standard. Purity >95% is achievable via column chromatography with gradient elution .

Advanced Question

High-resolution LC-MS or GC-MS detects trace impurities (e.g., dehalogenated byproducts). For chiral derivatives, chiral stationary-phase HPLC or circular dichroism confirms enantiomeric excess .

Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?

Advanced Question

QSPR models (e.g., SwissADME) predict logP, solubility, and metabolic stability. Molecular dynamics simulations assess blood-brain barrier permeability, critical for CNS-targeted derivatives. ADMET profiling reduces attrition in early drug discovery .

Q. What experimental designs reconcile contradictory cytotoxicity data across cell lines?

Advanced Question

Use isogenic cell lines to isolate genetic factors (e.g., p53 status). Flow cytometry (Annexin V/PI staining) differentiates apoptosis vs. necrosis. Combine with transcriptomics to identify resistance pathways (e.g., ABC transporters) .

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

(5-bromoquinazolin-8-yl)methanol |

InChI |

InChI=1S/C9H7BrN2O/c10-8-2-1-6(4-13)9-7(8)3-11-5-12-9/h1-3,5,13H,4H2 |

InChI Key |

KMGJDOSWEWSDHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1CO)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.